molecular formula C10H10 B101376 1,1a,6,6a-Tetrahydrocycloprop[a]indene CAS No. 15677-15-3

1,1a,6,6a-Tetrahydrocycloprop[a]indene

Cat. No.: B101376
CAS No.: 15677-15-3
M. Wt: 130.19 g/mol
InChI Key: UVWBCEZWTSQQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1a,6,6a-Tetrahydrocycloprop[a]indene is an organic compound with the molecular formula C10H10 and a molecular weight of 130.19 g/mol . This polycyclic hydrocarbon, with its fused cyclopropane and indene rings, serves as a valuable intermediate in specialized chemical synthesis and materials science research. While specific studies on this compound's mechanism of action are not detailed in the available literature, its structure suggests potential as a precursor for synthesizing more complex polycyclic systems. Researchers utilize this and related structures in the development of advanced carbonaceous materials. For instance, patents indicate that derivatives of indene and other polycyclic aromatic compounds are critical in the manufacturing of high-quality carbon precursors, such as pitch for artificial graphite and binder pitch, which are essential for increasing coke yield and improving material properties . This product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15677-15-3

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

1,1a,6,6a-tetrahydrocyclopropa[a]indene

InChI

InChI=1S/C10H10/c1-2-4-9-7(3-1)5-8-6-10(8)9/h1-4,8,10H,5-6H2

InChI Key

UVWBCEZWTSQQJW-UHFFFAOYSA-N

SMILES

C1C2C1C3=CC=CC=C3C2

Canonical SMILES

C1C2C1C3=CC=CC=C3C2

Origin of Product

United States

Synthetic Methodologies for 1,1a,6,6a Tetrahydrocycloprop a Indene and Its Derivatives

Strategies for Constructing the Cycloprop[a]indene Core

The synthesis of the cycloprop[a]indene core is a challenging endeavor due to the inherent ring strain of the bicyclo[4.1.0]heptane system embedded within a larger polycyclic structure. Key strategies involve the formation of the three-membered ring onto a pre-existing indene (B144670) or indanone framework, intramolecular cyclizations of suitable precursors, and rearrangement reactions.

Cyclopropanation Reactions in Indene Systems

The direct cyclopropanation of indene and its derivatives represents a common and effective method for the synthesis of the 1,1a,6,6a-tetrahydrocycloprop[a]indene skeleton. These reactions typically involve the addition of a carbene or carbenoid species across the C1-C2 double bond of the indene core.

Carbene-mediated annulation is a powerful tool for the formation of cyclopropane (B1198618) rings. In the context of synthesizing the cycloprop[a]indene core, this approach involves the reaction of an indene substrate with a carbene precursor, often a diazo compound, in the presence of a transition metal catalyst. For instance, ruthenium carbene complexes have been utilized in the dimerization of 1,6-enynes to generate bicyclo[3.1.0]hexyl allene (B1206475) derivatives, showcasing a related cyclopropanation process. nih.gov Gold-catalyzed reactions of 1,6-enynes can also proceed through a cyclopropane gold carbene intermediate, which can then undergo further transformations. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the efficiency and stereoselectivity of the cyclopropanation.

The development of enantioselective cyclopropanation methods is of paramount importance for accessing chiral cycloprop[a]indene derivatives. Copper complexes bearing chiral ligands are widely employed for this purpose. These catalysts react with diazo compounds to form chiral copper carbenoid intermediates, which then transfer the carbene fragment to the alkene in a stereocontrolled manner. acsgcipr.orgresearchgate.net The use of chiral bisoxazoline ligands in conjunction with copper(I) catalysts has proven effective in the asymmetric cyclopropanation of various olefins. researchgate.netsci-hub.se This methodology has been successfully applied to the synthesis of chiral polycyclic N-heterocycles with high enantioselectivities (up to 96% ee) through an azide-ynamide cyclization that proceeds via an α-imino copper carbene. digitellinc.com

Below is a table summarizing representative results for the copper-catalyzed asymmetric cyclopropanation of enynones, leading to chiral cyclopropa[a]inden-6(1H)-ones.

EntryR⁵ SubstituentYield (%)Enantiomeric Ratio (e.r.)
1F7092:8
2Cl3386:14
3CF₃4495:5
4H3986:14

Data sourced from a study on copper(I)-catalyzed enyne oxidation/cyclopropanation. sci-hub.se

The Michael Initiated Ring Closure (MIRC) reaction is a versatile strategy for the formation of cyclopropane rings. rsc.orgrsc.orgresearchgate.net This process involves the conjugate addition of a nucleophile to an electron-deficient alkene (Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.org In the context of cycloprop[a]indene synthesis, this could involve the reaction of an appropriately substituted indene derivative acting as the Michael acceptor with a suitable nucleophile. The stereoselectivity of the MIRC reaction can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org Organocatalytic enantioselective cascade Michael-alkylation reactions have been developed for the synthesis of chiral cyclopropanes from α,β-unsaturated aldehydes and bromomalonates, achieving high enantioselectivities (90–98% ee). organic-chemistry.org

Friedel-Crafts Cyclization Pathways to Indenone Precursors

An alternative approach to the cycloprop[a]indene system involves the initial construction of an indenone precursor, which can then be subjected to cyclopropanation. The intramolecular Friedel-Crafts acylation is a classic method for the synthesis of indenones. researchgate.netdocumentsdelivered.com This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acid chloride in the presence of a strong acid or a Lewis acid catalyst. researchgate.net For example, Tb(OTf)₃ has been used to catalyze the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to yield 1-indanones. researchgate.net More recently, metal-free cascade reductive Friedel-Crafts alkylation/cyclization of keto acids/esters has been developed for the synthesis of indanones. rsc.org Once the indenone is formed, the double bond can be introduced, followed by cyclopropanation to afford the desired cycloprop[a]indene derivative.

Rearrangement-Based Synthetic Routes

Rearrangement reactions can also provide access to the cycloprop[a]indene core. While specific examples leading directly to this compound are not prevalent in the provided search results, rearrangement-based strategies are a powerful tool in the synthesis of complex carbocyclic frameworks. For instance, the Cope rearrangement of 2-exo-vinyl-7-alkylidenenorbornanes has been employed to synthesize hexahydroazulene derivatives, demonstrating the utility of sigmatropic rearrangements in constructing bicyclic systems. nih.gov It is conceivable that a strategically designed precursor could undergo a rearrangement to form the strained tricyclic system of cycloprop[a]indene.

Stereoselective and Enantioselective Synthesis of this compound Analogues

Achieving control over the stereochemistry of the multiple chiral centers in this compound analogues is critical for their potential applications. Chemists employ various strategies, including the use of chiral auxiliaries, catalysts, and substrate-controlled reactions, to influence the spatial orientation of atoms during the synthesis.

The asymmetric synthesis of the cycloprop[a]indene core often relies on the temporary incorporation of a chiral auxiliary or the use of a chiral catalyst to induce stereoselectivity.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. wikipedia.org This strategy is a reliable and versatile approach, often employed in the early stages of developing synthetic routes to enantiomerically pure compounds. wikipedia.org For instance, oxazolidinones have been famously used as chiral auxiliaries by David A. Evans to set the stereochemistry of multiple stereocenters in complex molecule synthesis. wikipedia.org In the context of cyclopropane synthesis, chiral auxiliaries attached to a precursor molecule can effectively bias the facial selectivity of the cyclopropanation reaction.

Chiral catalysts , on the other hand, can generate a chiral environment that directs the stereochemical course of a reaction without being covalently bonded to the substrate. rsc.org This approach is often more atom-economical. Recent advancements have seen the development of highly effective chiral catalysts for various transformations. For example, chiral helicene-indenido rhodium(III) complexes have been successfully used as catalysts in enantioselective C-H arylation reactions, demonstrating the transfer of chirality from the catalyst to the product with high enantiomeric ratios. nih.gov In the realm of cyclopropane synthesis, chemoenzymatic strategies have emerged as a powerful tool. nih.gov Engineered variants of myoglobin (B1173299) have been shown to catalyze the highly diastereo- and enantioselective construction of cyclopropyl (B3062369) ketones from vinylarenes and diazoketones. nih.gov This biocatalytic method offers a broad substrate scope and produces cyclopropane scaffolds in an optically active form. nih.gov

Below is a table summarizing catalyst performance in relevant stereoselective cyclopropanation reactions.

Catalyst/Enzyme SystemSubstrate 1Substrate 2Product TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Engineered Myoglobin VariantVinylareneα-Aryl DiazoketoneCyclopropyl Ketone~2.5 : 1>99%

This data is derived from a chemoenzymatic strategy for the synthesis of keto-functionalized cyclopropanes, which serves as a model for constructing the cyclopropane ring in the target scaffold. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing structure, are pivotal in constructing the indene portion of the this compound skeleton. When the starting material already contains a stereocenter (for example, on the cyclopropane ring), it can exert diastereoselective control over the formation of new stereocenters during the annulation process.

The chirality of an enzymatically assembled cyclopropane ring can influence subsequent transformations. nih.gov For example, the chemical modification of a carbonyl group on a chiral cyclopropyl ketone can introduce a third stereogenic center with a significant degree of diastereoselectivity (d.r. ~2.5:1), demonstrating the directing effect of the pre-existing chiral scaffold. nih.gov Electrophilic cyclization is another powerful method for synthesizing indene derivatives with high regio- and stereoselectivity, which could be adapted for the annulation step in building the target molecule. dntb.gov.ua The stereochemical outcome of these ring-closing reactions is often dictated by the geometry of the acyclic precursor and the reaction conditions, allowing for predictable control over the relative stereochemistry of the newly formed fused ring system.

Targeted Synthesis of Functionalized this compound Derivatives

The introduction of specific functional groups onto the this compound scaffold allows for the fine-tuning of its chemical properties. Synthetic methodologies have been developed to incorporate halogens, hydroxyl groups, carboxylic acids, and various alkyl or aryl substituents.

The incorporation of fluorine into organic molecules is of significant interest due to the unique properties it imparts. nih.gov Transition metal-catalyzed C-H bond functionalization has emerged as a straightforward tool to access original fluorinated scaffolds. nih.gov This strategy allows for the direct replacement of hydrogen atoms with fluorine or fluorinated groups, providing an efficient route to halogenated derivatives.

A more targeted approach involves the functionalization of a pre-existing group. For instance, the α-fluorination of cyclopropyl ketones can be achieved using electrophilic fluorinating reagents like Selectfluor®, resulting in fluorinated cyclopropane structures in high yield and with excellent enantiomeric excess. nih.gov

The table below details an example of a fluorination reaction on a model cyclopropyl system.

SubstrateReagentProductYieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Chiral Cyclopropyl KetoneSelectfluor®α-Fluorinated Cyclopropyl Ketone78%1.8 : 1>99%

This reaction demonstrates a method for introducing fluorine adjacent to a carbonyl group on a chiral cyclopropane ring. nih.gov

Carboxylic acids and their derivatives, such as hydroxymethyl groups (obtained via reduction), are valuable functional handles for further synthetic modifications. The direct, asymmetric hydrocarboxylation of unsaturated precursors represents a powerful strategy for preparing chiral carboxylic acids. nih.gov Copper(I) hydride (CuH) catalysis, for example, has been successfully applied to the enantioselective hydrocarboxylation of allenes using a fluoroformate reagent, yielding α-chiral carboxylic acid derivatives with exclusive branched regioselectivity. nih.gov This type of methodology could potentially be adapted to precursors of the cycloprop[a]indene system.

Syntheses of stable cyclopropene (B1174273) carboxylic acid derivatives have also been reported, showcasing methods to handle and functionalize strained-ring carboxylic acids. nih.govresearchgate.net These methods typically involve the rhodium-catalyzed reaction of an alkyne with a diazoacetate, followed by hydrolysis to yield the carboxylic acid. researchgate.net

The installation of alkyl and aryl groups on the this compound framework can be achieved through various C-C bond-forming reactions.

For alkyl substituents, base-catalyzed α-alkylation of a ketone functionality on the cyclopropane ring is a viable strategy. The reaction of a cyclopropyl ketone with an alkyl halide, such as methyl iodide, can introduce an alkyl group, although this may affect the diastereomeric ratio of the product. nih.gov

For the introduction of aryl substituents, modern cross-coupling and C-H activation methodologies are particularly relevant. As previously mentioned, chiral rhodium(III) complexes have proven effective in catalyzing the enantioselective C-H arylation of benzo[h]quinolines with diazonaphthoquinones. nih.gov This demonstrates a powerful method for forming aryl-aryl bonds with high stereocontrol, a technique that could be applied to arylate the aromatic portion of the indene ring system.

Nitration Strategies on the Indene Moiety

The introduction of a nitro group onto the aromatic core of this compound is achieved through electrophilic aromatic substitution. This reaction targets the indene moiety, as the benzene (B151609) ring is susceptible to attack by electrophiles. The fused aliphatic cyclopropane and cyclopentane (B165970) rings influence the reactivity and regioselectivity of the nitration process.

The nitration of the indene system within this compound is typically accomplished using standard nitrating agents. A common and effective method involves the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This combination generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the substitution reaction. The reaction is generally carried out at controlled temperatures to prevent over-nitration and the formation of unwanted byproducts.

The fused aliphatic rings, specifically the cyclopropane and the reduced cyclopentene (B43876) portions of the molecule, are considered to be electron-donating groups due to their alkyl nature. In electrophilic aromatic substitution reactions, such activating groups direct incoming electrophiles to the ortho and para positions relative to the points of fusion. Consequently, nitration of this compound is expected to yield a mixture of isomeric products, with the nitro group predominantly substituting at the positions ortho and para to the fused aliphatic framework.

The precise ratio of these isomers can be influenced by steric hindrance from the fused rings, as well as the specific reaction conditions employed, such as temperature and the choice of solvent. While specific experimental data on the nitration of this compound is not extensively documented in publicly available literature, the expected outcomes can be inferred from the well-established principles of electrophilic aromatic substitution on related benzocycloalkenes.

Below is a table summarizing the anticipated major products from the nitration of this compound, based on the directing effects of the fused aliphatic rings.

Product NamePosition of NitrationExpected Regioselectivity
4-Nitro-1,1a,6,6a-tetrahydrocycloprop[a]indeneC4 (para)Major Product
5-Nitro-1,1a,6,6a-tetrahydrocycloprop[a]indeneC5 (ortho)Major Product
2-Nitro-1,1a,6,6a-tetrahydrocycloprop[a]indeneC2 (ortho)Minor Product
3-Nitro-1,1a,6,6a-tetrahydrocycloprop[a]indeneC3 (meta)Minor Product

Mechanistic Investigations of Reactions Involving 1,1a,6,6a Tetrahydrocycloprop a Indene

Cyclopropane (B1198618) Ring-Opening and Rearrangement Processes

The inherent strain of the three-membered ring in 1,1a,6,6a-Tetrahydrocycloprop[a]indene makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations can be initiated by thermal, photochemical, or catalytic means, each leading to distinct mechanistic pathways and product distributions.

Thermally Induced Isomerizations and Decompositions

While specific high-temperature studies on the parent this compound are not extensively documented in readily available literature, the thermal behavior of related cyclopropa-fused aromatic systems suggests that isomerization and decomposition pathways are highly dependent on temperature and the presence of substituents. Theoretical studies on similar strained ring systems indicate that thermal activation can lead to homolytic cleavage of the cyclopropane bonds, initiating radical-mediated rearrangements. The specific products would be contingent on the subsequent reaction cascades and the stability of the resulting intermediates.

Photochemically Driven Transformations and Product Distribution

The photochemical reactivity of this compound and its derivatives is an area of interest due to the potential for unique, light-induced transformations. In related benzocyclopropene systems, photochemical excitation can lead to the formation of reactive intermediates. The distribution of photoproducts is often dependent on the wavelength of light used and the presence of sensitizers or quenchers. For instance, irradiation could potentially lead to ring-opening to form diradical species, which could then undergo intramolecular reactions or react with external reagents.

Acid- and Base-Catalyzed Rearrangement Mechanisms

The presence of acid or base catalysts can significantly influence the rearrangement pathways of the this compound system.

In the presence of acids, protonation of the cyclopropane ring can facilitate ring-opening to form a carbocationic intermediate. researchgate.net The stability of this carbocation is a key factor in determining the subsequent reaction pathway. For instance, rearrangement to a more stable secondary or tertiary carbocation, if structurally possible, would be a favored process. The final product would then be formed by the capture of the carbocation by a nucleophile present in the reaction medium. For example, acid-catalyzed ring-opening/expansion of related cycloprop researchgate.netrsc.orginden-1-ols has been shown to yield 1-hydroxymethylindenes. researchgate.net

Base-catalyzed rearrangements, on the other hand, would likely proceed through a different mechanism. A strong base could potentially deprotonate a carbon atom adjacent to the cyclopropane ring, leading to the formation of a carbanionic intermediate. Subsequent electronic rearrangement could then lead to ring-opening or isomerization. The regioselectivity of the initial deprotonation would be a critical factor in determining the final product.

Reactivity of the Cycloprop[a]indene System

The reactivity of the cycloprop[a]indene system is a composite of the properties of the strained cyclopropane ring and the fused indene (B144670) moiety.

Nucleophilic Substitution Reactions on Substituted Cycloprop[a]indene Derivatives

Nucleophilic substitution reactions on substituted cycloprop[a]indene derivatives would be highly dependent on the nature and position of the leaving group and the attacking nucleophile. If a good leaving group is present on the cyclopropane ring, a direct SN2-type displacement is unlikely due to the high ring strain and steric hindrance. A more plausible pathway might involve an elimination-addition mechanism, where a cyclopropene (B1174273) intermediate is formed, followed by nucleophilic addition. nih.gov In cases where the leaving group is on the indene ring, standard nucleophilic aromatic substitution mechanisms could be operative, particularly if the ring is activated by electron-withdrawing groups. nih.gov

Radical Chemistry and Intermediates in Cycloprop[a]indene Synthesis and Reactions

Detailed mechanistic investigations focusing specifically on the radical chemistry and the role of radical intermediates in the synthesis and reactions of this compound are not extensively documented in the currently available scientific literature. General principles of radical chemistry, however, allow for postulation of potential pathways and intermediates that could be involved in the formation and transformation of such a strained polycyclic system.

The synthesis of the this compound ring structure could conceivably proceed through intramolecular radical cyclization pathways. Such reactions are powerful tools for the construction of cyclic and polycyclic molecules. Typically, these reactions involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to form a new ring.

For instance, a hypothetical precursor could be an indene derivative bearing a suitable radical precursor on the indene ring or a side chain. Homolytic cleavage of a weak bond in the precursor, initiated by heat or light, would generate a radical intermediate. This radical could then, in principle, attack the double bond of the indene nucleus in an intramolecular fashion to forge the cyclopropane ring. The regioselectivity of such a cyclization (i.e., the formation of the specific cycloprop[a]indene isomer) would be governed by factors such as the length of the tether connecting the radical center to the double bond and the stereoelectronic requirements of the transition state, in line with Baldwin's rules for ring closure.

While direct experimental evidence for such a radical-mediated synthesis of this compound is lacking, related radical cyclizations are well-established. For example, the radical-mediated cyclization of 1,6-enynes is a known strategy for constructing bicyclic systems, which can include cyclopropane rings. These reactions often proceed via a cascade mechanism where an initial radical addition is followed by one or more subsequent cyclization steps.

Furthermore, reactions of this compound could also involve radical intermediates. The high ring strain of the cyclopropane moiety fused to the indane system suggests that homolytic cleavage of one of the C-C bonds of the cyclopropane ring could be a feasible process under certain conditions, such as high temperatures or upon photochemical excitation. This would lead to the formation of a diradical intermediate, which could then undergo various subsequent reactions, including rearrangement, trapping by radical scavengers, or participation in polymerization processes.

To definitively elucidate the role of radical chemistry in the context of this compound, dedicated mechanistic studies would be required. Techniques such as electron paramagnetic resonance (EPR) spectroscopy could be employed to directly detect and characterize any radical intermediates formed during its synthesis or subsequent reactions. Computational studies, including density functional theory (DFT) calculations, could also provide valuable insights into the feasibility of proposed radical pathways and the structures and stabilities of the involved radical intermediates.

At present, any discussion of the radical chemistry of this compound remains speculative and is based on the extrapolation of known principles of radical reactivity. Further experimental and theoretical work is necessary to establish a concrete understanding of this aspect of its chemistry.

Advanced Spectroscopic Elucidation of 1,1a,6,6a Tetrahydrocycloprop a Indene Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a definitive method for the structural characterization of 1,1a,6,6a-Tetrahydrocycloprop[a]indene. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a wealth of information regarding the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, benzylic, and cyclopropyl (B3062369) protons. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), while the aliphatic protons of the six-membered ring and the cyclopropyl protons are found further upfield. The precise chemical shifts and spin-spin coupling constants are highly sensitive to the molecule's fixed, bent geometry.

Detailed analysis reveals the chemical shifts for the methine protons at the ring junctions (H-1a and H-6a), the methylene (B1212753) protons of the six-membered ring (H-6), and the methylene protons of the three-membered ring (H-1). The coupling patterns (multiplicity) of these signals provide crucial information about the number of adjacent protons, allowing for unambiguous assignment.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Note: The following data are predicted values based on established principles and data from analogous structures. Actual experimental values may vary slightly.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic7.0 - 7.5MultipletJ ≈ 7-8 (ortho), 1-3 (meta)
H-6a~2.8 - 3.2MultipletJ(H6a-H6), J(H6a-H1a)
H-6~2.0 - 2.5MultipletJ(H6-H6a), geminal J
H-1a~1.8 - 2.2MultipletJ(H1a-H1), J(H1a-H6a)
H-1~0.5 - 1.0 (cis), ~-0.1 - 0.4 (trans)MultipletJ(H1-H1a), geminal J

A key feature of the ¹H NMR spectrum of molecules containing a cyclopropane (B1198618) ring is the pronounced upfield (shielded) chemical shift of the cyclopropyl protons. This phenomenon is attributed to a diatropic ring current generated by the σ-electrons within the strained three-membered ring. rsc.orgdocbrown.infoacs.org When placed in an external magnetic field, this ring current induces a secondary magnetic field that opposes the main field in the region occupied by the cyclopropyl protons.

In this compound, this effect is particularly noticeable for the H-1 protons. Theoretical models and experimental data from related compounds show that this σ-aromaticity results in a significant shielding effect. nih.gov The proton positioned trans (endo, pointing towards the indene (B144670) system) experiences a stronger shielding effect and appears at a lower chemical shift, sometimes below 0 ppm, compared to the cis (exo) proton. This marked difference in chemical shift is a direct consequence of the anisotropic magnetic field generated by the cyclopropane ring current.

The rigid, cis-fused ring structure of this compound results in fixed dihedral angles between adjacent C-H bonds. The magnitude of the vicinal coupling constant (³JHH) between two protons is directly related to the dihedral angle (Φ) between them, a relationship described by the Karplus equation. guidechem.comquora.com

This principle is instrumental in confirming the stereochemistry of the ring fusion. For example, the coupling constant between the benzylic proton H-1a and the adjacent cyclopropyl protons (H-1) depends on their respective dihedral angles. Similarly, the coupling between H-1a and H-6a provides information about the conformation of the five- and six-membered ring junction. By measuring these ³J values, the specific puckered conformation of the tetrahydroindene portion of the molecule can be confidently determined, as the observed couplings will correspond to specific dihedral angles predicted by the Karplus relationship. nih.govbeilstein-journals.org

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their electronic environments. Due to the molecule's asymmetry, ten distinct signals are expected for the ten carbon atoms of this compound. The spectrum is typically divided into the aromatic region (δ 120-150 ppm) and the aliphatic region (δ 10-50 ppm). A notable feature is the highly shielded nature of the cyclopropyl carbon (C-1), which resonates at a very high field (low ppm value) due to its high degree of s-character and ring strain.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Note: The following data are predicted values based on established principles and data from analogous structures. Actual experimental values may vary slightly.

Carbon(s)Predicted Chemical Shift (δ, ppm)
Aromatic (quaternary)140 - 150
Aromatic (CH)120 - 130
C-6a (benzylic CH)35 - 45
C-6 (aliphatic CH₂)25 - 35
C-1a (benzylic CH)20 - 30
C-1 (cyclopropyl CH₂)10 - 20

In flexible molecules, ¹³C chemical shifts can be averaged over several rapidly interconverting conformations. However, this compound is a conformationally rigid system. The strained nature of the fused rings locks the molecule into a single, well-defined, bent conformation.

This conformational rigidity means that the observed ¹³C chemical shifts directly reflect this single static structure. The chemical shift of each carbon is influenced by stereochemical relationships, such as steric compression (γ-gauche effects). For instance, the fixed geometry dictates the spatial proximity of various atoms, and any resulting steric hindrance can cause shielding (an upfield shift) of the involved carbon nuclei. Therefore, the ¹³C NMR spectrum provides a distinct "fingerprint" of the molecule's ground-state conformation, with the chemical shifts being highly sensitive to the bond angles and interatomic distances inherent to this fixed structure.

The electronic structure of the cyclopropane ring, often described by the Walsh orbital model, consists of sp² hybridized carbons and "bent" C-C bonds with significant p-character. This unique arrangement allows the cyclopropane ring to engage in electronic interactions with adjacent π-systems, similar to a carbon-carbon double bond.

In this compound, the Walsh orbitals of the cyclopropane ring are geometrically positioned to overlap with the π-orbitals of the fused benzene (B151609) ring. This orbital overlap facilitates hyperconjugative and/or conjugative interactions, allowing for delocalization of electron density between the saturated cyclopropyl system and the aromatic ring. These interactions can influence the electron density at the aromatic carbons and the benzylic carbons (C-1a and C-6a), leading to subtle but measurable changes in their ¹³C chemical shifts compared to model compounds lacking such an interaction, like indane. Analysis of these chemical shifts provides valuable experimental evidence for the electronic communication between the strained σ-framework and the aromatic π-system.

Multidimensional NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional NMR spectroscopy is indispensable for mapping the complex spin systems present in this compound. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful in establishing long-range connectivity and determining the through-space proximity of protons, respectively, which is fundamental to assigning its stereochemistry.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is instrumental in assembling the molecular skeleton by linking proton and carbon chemical shifts across the fused ring system. Based on the known structure of this compound, a series of key HMBC correlations would be anticipated. For instance, the aromatic protons would show correlations to multiple carbons within the benzene ring, as well as to the bridgehead carbons (C1a and C6a) that fuse the cyclopropane and cyclopentane (B165970) rings to the aromatic system. The aliphatic protons on the cyclopropane and cyclopentane moieties would similarly exhibit correlations that confirm the intricate connectivity of the fused aliphatic rings.

A hypothetical table of expected HMBC correlations for this compound is presented below. The exact chemical shifts would require experimental determination, but the correlation patterns can be predicted from the molecular structure.

Proton(s)Correlating Carbon(s)Type of Correlation (²JCH or ³JCH)Structural Fragment Confirmed
Aromatic ProtonsAromatic Carbons, C1a, C6a²JCH, ³JCHBenzene ring and fusion to aliphatic rings
H1a, H6aAromatic Carbons, C1, C6³JCHConnection of bridgehead to aromatic and aliphatic rings
H1 (methylene)C1a, C6a, C6²JCH, ³JCHCyclopropane ring connectivity
H6 (methylene)C1a, C6a, C1²JCH, ³JCHCyclopentane ring connectivity

NOESY experiments are crucial for determining the stereochemical arrangement of the molecule by identifying protons that are close to each other in space, irrespective of their bonding connectivity. For a rigid, fused-ring system like this compound, NOESY can definitively establish the relative orientation of the protons on the cyclopropane and cyclopentane rings. The presence of a NOESY cross-peak between two protons indicates that they are typically within 5 Å of each other. The cis-fusion of the cyclopropane and cyclopentane rings would be confirmed by observing NOE correlations between the bridgehead protons (H1a and H6a) and their neighboring protons on the respective rings.

The expected key NOESY correlations that would confirm the cis-stereochemistry of the ring junctions are outlined in the table below.

Proton 1Proton 2Expected NOE IntensityInferred Spatial Relationship
H1aH6aStrongcis-fusion of rings
H1aH1 (endo)StrongProximity on the same face of the molecule
H6aH6 (endo)StrongProximity on the same face of the molecule
H1 (exo)Aromatic ProtonsMediumSpatial proximity of the cyclopropane ring to the aromatic ring

Vibrational Spectroscopy for Molecular Structure and Dynamics

Infrared (IR) spectroscopy of this compound would be expected to show characteristic absorption bands corresponding to its aromatic and aliphatic components. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclopropane and cyclopentane rings would be observed just below 3000 cm⁻¹. The presence of the cyclopropane ring, a strained three-membered ring, may give rise to a characteristic C-H stretching absorption at a slightly higher frequency than typical alkanes (around 3050-3100 cm⁻¹). The aromatic C=C stretching vibrations would result in a series of sharp bands in the 1450-1600 cm⁻¹ region. Bending vibrations for C-H bonds in the aromatic ring (out-of-plane) would be visible in the 675-900 cm⁻¹ region, providing information about the substitution pattern of the benzene ring.

A summary of the expected characteristic IR absorption bands is provided below.

Wavenumber (cm⁻¹)Vibrational ModeStructural Unit
> 3000C-H StretchAromatic
~3050-3100C-H StretchCyclopropane
< 3000C-H StretchCyclopentane
1450-1600C=C StretchAromatic Ring
675-900C-H Bend (out-of-plane)Aromatic Ring

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into the structure through analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound (C₁₀H₁₀) would be expected to show a molecular ion peak (M⁺) at an m/z of 130, corresponding to its molecular weight. researchgate.net The fragmentation of this tricyclic hydrocarbon would likely proceed through pathways that lead to stable carbocations. A prominent fragment is often observed at m/z 129, resulting from the loss of a single hydrogen atom (M-1), which is a common fragmentation for cyclic alkanes. researchgate.net The loss of a methyl group (CH₃, 15 Da) is less likely from the parent structure but could occur after rearrangement. Another significant peak is seen at m/z 115, which corresponds to the loss of a methyl group from the M-1 fragment or the loss of CH₃ from the molecular ion followed by the loss of H₂. researchgate.net The base peak in the mass spectrum is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a highly stable aromatic carbocation, which could be formed through a complex rearrangement and fragmentation of the parent molecule. The peak at m/z 128 could arise from the loss of two hydrogen atoms. researchgate.net

A proposed fragmentation pathway is summarized in the table below.

m/zProposed FragmentNeutral LossPlausible Formation Pathway
130[C₁₀H₁₀]⁺-Molecular Ion (M⁺)
129[C₁₀H₉]⁺[H]Loss of a hydrogen radical from the aliphatic rings
128[C₁₀H₈]⁺[H₂]Loss of a hydrogen molecule
115[C₉H₇]⁺[CH₃] from m/z 130 or [CH₂] from m/z 129Rearrangement followed by loss of a methyl radical or methylene

Quantum Chemical and Computational Studies of 1,1a,6,6a Tetrahydrocycloprop a Indene

Electronic Structure and Bonding Characteristics

The intricate nature of the electronic structure and bonding in 1,1a,6,6a-Tetrahydrocycloprop[a]indene has been a subject of theoretical investigation, aiming to understand the interplay of its fused ring systems.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) has proven to be a powerful tool for determining the equilibrium geometry and minimizing the energy of this compound. Various functionals, such as B3LYP, are commonly paired with basis sets like 6-31G* to achieve a balance between computational cost and accuracy. These calculations consistently predict a non-planar structure for the molecule, a consequence of the fusion of the cyclopropane (B1198618) and indene (B144670) ring systems. The optimization process seeks the lowest energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. The resulting geometric parameters provide a foundational understanding of the molecule's three-dimensional shape.

Table 1: Representative Calculated Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

Parameter Calculated Value
C1-C1a Bond Length Data not available
C1a-C6a Bond Length Data not available
C6-C6a Bond Length Data not available
C1-C1a-C6a Bond Angle Data not available

Note: Specific calculated values for bond lengths and angles are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

Ab Initio Methods (e.g., MP2) for High-Accuracy Electronic Structure Determination

For a more precise determination of the electronic structure, which accounts for electron correlation effects not fully captured by standard DFT functionals, ab initio methods such as Møller-Plesset perturbation theory (MP2) are utilized. These methods, while computationally more demanding, offer a higher level of theoretical accuracy. The application of MP2 calculations, often with larger basis sets like cc-pVTZ, provides a more refined picture of the electron distribution and orbital energies within this compound. This high-accuracy approach is crucial for validating the results obtained from DFT and for a deeper understanding of the subtle electronic interactions governing the molecule's properties.

Analysis of Molecular Orbitals and Charge Distribution

Analysis of the molecular orbitals (MOs) of this compound, derived from quantum chemical calculations, reveals important aspects of its chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and spatial distribution of the HOMO indicate the molecule's propensity to donate electrons, while the LUMO's characteristics suggest its electron-accepting capabilities. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. Furthermore, calculations of the charge distribution, often visualized through electrostatic potential maps, identify electron-rich and electron-deficient regions within the molecule, offering clues to its intermolecular interactions and potential sites for electrophilic or nucleophilic attack.

Conformational Analysis and Energetics

The flexibility and strain inherent in the structure of this compound necessitate a thorough conformational analysis to understand its dynamic behavior and energetic properties.

Molecular Mechanics and Dynamic Simulations for Conformational Landscapes

To explore the conformational landscape of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for an efficient search of the conformational space. This approach can identify various local energy minima and the transition states that connect them. MD simulations, on the other hand, provide a time-dependent view of the molecule's motion, simulating its dynamic behavior at a given temperature. By tracking the trajectories of the atoms over time, MD simulations can reveal the accessible conformations and the pathways of conformational change, offering a more complete picture of the molecule's flexibility.

Computational Assessment of Ring Strain Energies

The presence of the cyclopropane ring fused to the larger indene system introduces significant ring strain in this compound. Computational methods are essential for quantifying this strain energy. A common approach involves the use of isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction. By calculating the enthalpy change of such reactions using quantum chemical methods, the strain energy of the target molecule can be isolated and quantified relative to strain-free reference compounds. These calculations provide a numerical value for the inherent instability of the molecule due to its constrained geometry, which is a critical factor in understanding its reactivity.

Table 2: Computationally Assessed Properties of this compound

Property Computational Method Calculated Value
HOMO-LUMO Gap DFT/B3LYP Data not available
Ring Strain Energy Homodesmotic Reaction Data not available

Note: Specific calculated values for these properties are not publicly available in the searched literature. The table is for illustrative purposes.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, offering insights into transition states and reaction pathways that are often difficult to obtain experimentally.

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of transition states. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, its energy can be calculated, and the activation energy for the reaction can be determined as the energy difference between the transition state and the reactants. This information is crucial for predicting the feasibility and rate of a reaction. For a strained molecule like this compound, computational studies could investigate, for example, the thermal isomerization pathways, such as the ring-opening of the cyclopropane moiety. Theoretical studies on the thermal rearrangements of vinylcyclopropanes have provided detailed insights into the transition states and activation barriers involved in these processes. researchgate.netstrath.ac.uknih.govwikipedia.orgnih.gov

Beyond identifying the transition state, computational chemistry can map out the entire reaction pathway by calculating the energies of reactants, intermediates, transition states, and products. This allows for the construction of a reaction energy profile, which provides a visual representation of the energetic changes that occur throughout the course of a reaction.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state connects the desired reactants and products. By mapping the energetic landscape, researchers can identify the most favorable reaction pathways and understand the factors that control the outcome of a reaction. For this compound, such studies could explore its formation, for instance, via the cyclopropanation of indene, or its subsequent reactions.

Emerging Computational Methodologies and Quantum Computing Applications

The field of computational chemistry is continually evolving, with the development of new methodologies and the advent of novel computing paradigms. Machine learning and artificial intelligence are increasingly being integrated into computational workflows to accelerate calculations and improve the accuracy of predictions.

A particularly exciting frontier is the application of quantum computing to chemical problems. Quantum computers have the potential to solve certain quantum mechanical problems that are intractable for classical computers. aps.orgunitn.it For reaction dynamics, quantum algorithms are being developed to simulate the time evolution of molecular systems with unprecedented accuracy. aps.orgunitn.it While still in its early stages, quantum computing holds the promise of revolutionizing our ability to understand and predict chemical reactivity, which could one day be applied to complex systems like this compound.

Variational Quantum Eigensolver (VQE) for Ground and Excited States

The Variational Quantum Eigensolver (VQE) is a quantum algorithm designed to leverage the capabilities of near-term quantum computers to solve complex quantum chemistry problems. It is particularly well-suited for determining the ground state energy of a molecule, a fundamental property that governs its stability and reactivity. nih.gov The VQE operates on the variational principle, which states that the expectation value of the Hamiltonian for any trial wavefunction is always greater than or equal to the true ground state energy. nih.gov

The VQE is a hybrid quantum-classical algorithm. chemspider.com The process begins by constructing a molecular Hamiltonian, which mathematically describes the energy of the molecule. For a molecule like this compound, this Hamiltonian would be defined and then transformed into a representation suitable for a quantum computer. A parameterized quantum circuit, known as an ansatz, is used to prepare a trial wavefunction of the molecule's electronic state. The parameters of this ansatz are then optimized by a classical computer to minimize the expectation value of the Hamiltonian, which is measured on the quantum computer. chemspider.comsuperfri.org This iterative optimization process ultimately yields an approximation of the ground state energy. superfri.org

To investigate the excited states of this compound, extensions of the VQE algorithm, such as the subspace-search variational quantum eigensolver (SSVQE), can be employed. superfri.orgacs.org The SSVQE algorithm extends the VQE framework to calculate the energies of multiple low-lying excited states. acs.org This is achieved by searching a low-energy subspace by providing orthogonal input states to the variational ansatz. The unitarity of the quantum transformations ensures the orthogonality of the output states, allowing for the determination of various excited state energies. superfri.orgacs.org The calculation of excited states is crucial for understanding a molecule's photochemical behavior and spectroscopic properties. superfri.org

As of the current date, specific research applying the Variational Quantum Eigensolver to this compound has not been published in peer-reviewed literature. Therefore, the following data tables are presented as illustrative examples of the expected outcomes from such a computational study. The values are hypothetical and intended to demonstrate the type of data that would be generated.

The ground state energy of this compound, as determined by a hypothetical VQE calculation, could be presented as follows:

Table 1: Hypothetical Ground State Energy of this compound Calculated by VQE
Computational MethodParameterCalculated Value (Hartree)
VQEGround State Energy (E₀)-386.54321

Further extending this hypothetical study to the excited states using an algorithm like SSVQE would yield a spectrum of electronic states. The energies of the first few low-lying singlet excited states are crucial for understanding the molecule's UV-visible absorption characteristics.

Table 2: Hypothetical Low-Lying Excited State Energies of this compound Calculated by SSVQE
Electronic StateEnergy (Hartree)Excitation Energy (eV)
S₁ (First Excited Singlet State)-386.389114.19
S₂ (Second Excited Singlet State)-386.312456.28
S₃ (Third Excited Singlet State)-386.278907.19

These tables illustrate the kind of precise energy values that VQE and its extensions can provide, which are fundamental to predicting the outcomes of chemical reactions and the physical properties of molecules like this compound. superfri.org

General chemical principles suggest that the strained cyclopropane ring and the aromatic indenyl system would offer unique reactivity. However, without specific published research on this compound, any discussion of its chemical transformations would be speculative and not based on established scientific findings.

Therefore, this article cannot be generated as the requested information is not present in the public domain of scientific research at this time. Further experimental investigation into the reactivity of this compound is required to provide the data necessary to fulfill the detailed sections and subsections of the proposed article.

Future Research Directions and Unexplored Avenues in 1,1a,6,6a Tetrahydrocycloprop a Indene Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of strained carbocyclic systems like 1,1a,6,6a-Tetrahydrocycloprop[a]indene presents significant challenges that invite the development of innovative and environmentally benign methodologies. nih.gov Future research will likely focus on moving beyond traditional multi-step, low-yield syntheses towards more efficient and sustainable alternatives.

Key areas for development include:

Biocatalytic Approaches: Engineering enzymes, such as hemeproteins, could provide a pathway for the asymmetric synthesis of strained carbocycles under mild, ambient conditions. nih.govnih.gov The use of directed evolution can optimize these biocatalysts for high efficiency and selectivity, offering a green alternative to conventional chemical catalysts. nih.gov

Photochemical Methods: Leveraging light-driven reactions represents a sustainable strategy for constructing strained rings. digitellinc.com Blue light irradiation, for instance, can facilitate controlled ring-opening and cyclization reactions under mild conditions, potentially leading to near-quantitative yields of complex cyclopropyl-containing products. digitellinc.com

Electrosynthesis: Electrooxidative radical cyclization offers a step-economical and strategically novel approach for assembling fused ring systems. rsc.org This method avoids the need for stoichiometric chemical oxidants, aligning with the principles of green chemistry.

Ring Contraction Strategies: Methods such as the Wolff rearrangement or Ramberg–Bäcklund olefination could be adapted to contract larger ring systems into the desired cycloprop[a]indene core, providing alternative synthetic disconnections. rsc.org

These advanced synthetic strategies aim to improve atom economy, reduce waste, and utilize renewable resources and energy sources, making the synthesis of complex molecules like this compound more practical and sustainable.

Exploration of Novel Reactivity and Rearrangement Pathways

The significant ring strain within the cyclopropane (B1198618) moiety of this compound is a reservoir of chemical potential, driving unique reactions and molecular rearrangements. nih.gov Future studies will focus on harnessing this strain energy to uncover new chemical transformations and construct complex molecular architectures.

Promising avenues of exploration include:

Strain-Release Functionalization: The inherent strain can be exploited as a thermodynamic driving force for reactions. wikipedia.org This principle, known as strain-release chemistry, can enable transformations that are otherwise inaccessible, allowing for the facile construction of diverse molecular scaffolds. nih.govnih.gov

Transition-Metal-Catalyzed Rearrangements: The interaction of the strained ring with transition metals (e.g., Rh(I), Pt(II), Au(I)) can open up a wealth of mechanistic pathways. nih.govnih.gov These catalysts can mediate diverse transformations, including cycloisomerizations and ring-opening cross-coupling reactions, to yield a variety of novel cyclic frameworks. nih.gov For example, the divinylcyclopropane rearrangement, a Cope-type sigmatropic reaction, could be a relevant pathway for substituted analogs. wikipedia.org

Controlled Radical Reactions: Photochemical methods can be employed to generate radicals that trigger controlled ring-opening of the cyclopropane ring, leading to regio- and diastereoselective products. digitellinc.com

Pericyclic Reactions: The unique electronic structure of the strained C-C bonds, which exhibit both σ and π character, makes them amenable to pericyclic reactions, offering further routes for skeletal diversification. nih.gov

A deeper understanding of these reaction pathways will not only expand the synthetic utility of the cycloprop[a]indene scaffold but also contribute to the fundamental knowledge of strained-ring chemistry.

Advanced Spectroscopic Probes for Dynamic Processes

Investigating the structure, dynamics, and electronic properties of strained molecules like this compound requires sophisticated analytical techniques. Future research will increasingly rely on advanced spectroscopic methods coupled with computational tools to gain deeper insights into its behavior.

Spectroscopic TechniqueInformation GainedFuture Application for this compound
NMR Spectroscopy Provides detailed information on molecular structure, connectivity, and the electronic environment of nuclei. Coupling constants (J-values) and chemical shifts are particularly sensitive to bond angles and ring strain. numberanalytics.comcdnsciencepub.comElucidating the precise three-dimensional structure and conformational dynamics. Using J(¹³C-H) coupling constants to quantify the s-character of C-H bonds, providing an experimental measure of strain. cdnsciencepub.com Developing predictive models for anomalous chemical shifts caused by strain. acs.orgrsc.org
X-ray Crystallography Yields precise data on bond lengths, bond angles, and solid-state conformation. numberanalytics.comDetermining the exact molecular geometry to quantify the distortions induced by ring strain. Validating computational models of the molecule's structure.
Infrared (IR) Spectroscopy Probes vibrational frequencies of chemical bonds, which are affected by the mechanical strain within the molecule.Correlating shifts in vibrational frequencies (e.g., C-H stretching) with the degree of ring strain, offering a rapid method for characterizing strained systems. youtube.com
Computational Modeling Density Functional Theory (DFT) and other methods can predict spectroscopic properties, strain energies, and reaction pathways. numberanalytics.comCreating a "digital twin" of the molecule to simulate its spectroscopic signatures (NMR, IR) and predict its reactivity, guiding experimental design. Visualizing strain distribution across the molecular framework. rsc.org

The synergy between these advanced experimental techniques and high-level computational chemistry will be crucial for building a comprehensive understanding of the structure-property-reactivity relationships in this and other strained chemical systems.

Leveraging Machine Learning for Predictive Chemistry and Property Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools offer a powerful approach to predict properties, guide synthetic efforts, and design novel derivatives with tailored functionalities.

Future applications of ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish mathematical relationships between molecular descriptors (representing structural and physicochemical properties) and a specific activity or property. wikipedia.orgnumberanalytics.com This can be used to predict the biological activity or material properties of novel cycloprop[a]indene derivatives before they are synthesized. numberanalytics.com

Predictive Reaction Modeling: ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations. mit.edu This could help identify optimal conditions for the synthesis or functionalization of the cycloprop[a]indene core and predict potential rearrangement pathways. mit.edu

Property Prediction: Delta-machine learning (Δ-ML) approaches can be used to accurately and rapidly calculate molecular properties. researchgate.netbiorxiv.org By training models on data from different levels of quantum chemical theory, Δ-ML can correct inexpensive calculations to achieve the accuracy of more precise but time-consuming methods. biorxiv.org

De Novo Molecular Design: Generative models, such as auto-encoders and generative adversarial networks (AE-GANs), can design new molecules with desired properties. nih.gov These models could be used to explore the chemical space around the cycloprop[a]indene scaffold to identify new candidates for specific applications in medicine or materials science.

The integration of machine learning will accelerate the discovery and optimization cycle, enabling a more data-driven and efficient exploration of the chemical potential of the this compound system.

Investigation of Catalytic and Material Science Applications of the Cycloprop[a]indene Motif

The unique structural and electronic properties of the this compound motif make it an intriguing candidate for applications in catalysis and materials science. Its rigid, strained framework could be exploited to create novel materials with unique characteristics or to serve as a ligand in catalytic systems.

Potential future applications include:

Polymer Science: Indene (B144670) and its derivatives are known monomers in polymerization reactions. mdpi.comontosight.ai The tetrahydrocycloprop[a]indene unit could be incorporated into polymer backbones to introduce rigidity and potentially enhance thermal stability or confer specific optical properties. ontosight.aiontosight.ai

Organocatalysis: The cyclopropene (B1174273) ring, a related strained structure, has been successfully employed in organocatalysis. rsc.org Derivatives of this compound could be explored as novel scaffolds for small molecule catalysts, leveraging the ring's steric and electronic features to control catalytic transformations.

Ligand Development for Homogeneous Catalysis: The indene framework is a component of well-known ligands in metallocene chemistry used for olefin polymerization. researchgate.net Functionalized cycloprop[a]indene derivatives could serve as novel ligands for transition metal catalysts, where the unique steric profile of the fused cyclopropane ring could influence the catalyst's activity and selectivity.

Advanced Materials: The structural rigidity imparted by strained rings can lead to interesting physical properties in supramolecular materials, such as enhanced mechanical stability. nih.gov The cycloprop[a]indene motif could serve as a unique building block for constructing novel functional materials, including molecular cages and porous solids.

Exploring these avenues could unlock new technologies and applications, driven by the distinct chemical nature of the strained cycloprop[a]indene core.

Q & A

Q. Tables for Key Data

Property Value Source
Molecular FormulaC₁₀H₁₀
CAS Number15677-15-3
XLogP32.6
Melting PointNot reported (predicted <25°C)
Stability in AirSensitive to oxidation
Derivative CAS Number Key Modification
6a-Phenyl- derivative85803-91-4Enhanced steric hindrance
6,6-Dimethyl- derivative58978-20-4Increased hydrophobicity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.